

"Improving the yield of NICKEL-63 from NICKEL-62 irradiation"

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Compound of Interest

Compound Name: NICKEL-62

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Technical Support Center: Nickel-63 Production

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Nickel-63 (^{63}Ni) via neutron irradiation of **Nickel-62** (^{62}Ni).

Troubleshooting Guides

This section addresses common issues encountered during ^{63}Ni production, offering potential causes and solutions in a question-and-answer format.

Issue 1: Lower than Expected ^{63}Ni Yield

Question: We performed an irradiation of our enriched ^{62}Ni target, but the final activity of ^{63}Ni is significantly lower than our theoretical calculations predicted. What are the potential causes?

Answer: A lower than expected ^{63}Ni yield can stem from several factors throughout the production workflow. Here are the most common areas to investigate:

- Neutron Flux and Fluence:
 - Inaccurate Flux Measurement: The actual thermal neutron flux experienced by the target may be lower than the reported reactor flux. It is crucial to use neutron flux monitors to determine the precise flux at the target's location.

- Insufficient Irradiation Time: The production of ^{63}Ni is cumulative. Ensure the irradiation time was sufficient for the given neutron flux to achieve the desired activity.[\[1\]](#)[\[2\]](#)[\[3\]](#) Long irradiation periods, often spanning several reactor cycles, are necessary for high-specific-activity ^{63}Ni .[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Target Material and Preparation:
 - Low ^{62}Ni Enrichment: The starting material must be highly enriched in ^{62}Ni (typically >95%) to maximize the target nuclei available for neutron capture.[\[1\]](#) Natural nickel contains only about 3.6% ^{62}Ni .[\[1\]](#)
 - Target Impurities: Impurities in the target material can absorb neutrons, reducing the flux available for the $^{62}\text{Ni}(n,\gamma)^{63}\text{Ni}$ reaction. Furthermore, some impurities can become highly radioactive, complicating post-irradiation processing.[\[2\]](#)[\[3\]](#)
 - Inadequate Target Density: If using pressed powder targets, inconsistent or low density can lead to self-shielding, where the outer layers of the target absorb neutrons, preventing them from reaching the inner material.
- Nuclear Reaction Cross-Sections:
 - Energy Spectrum of Neutrons: The $^{62}\text{Ni}(n,\gamma)^{63}\text{Ni}$ reaction is most efficient with thermal neutrons (energy of ~ 0.025 eV). If the neutron spectrum at the irradiation position has a significant fast neutron component, the effective cross-section for ^{63}Ni production will be lower.
- Post-Irradiation Processing Losses:
 - Inefficient Chemical Separation: The chemical processes used to separate ^{63}Ni from the unreacted ^{62}Ni and other contaminants might be inefficient. It is essential to optimize and validate the purification protocol. Common methods include anion exchange and precipitation with dimethylglyoxime (DMG).
 - Inaccurate Activity Measurement: Ensure that the equipment used for measuring the ^{63}Ni activity (e.g., liquid scintillation counter) is properly calibrated for the low-energy beta emissions of ^{63}Ni .

Issue 2: High Levels of Radioactive Impurities in the Final ^{63}Ni Product

Question: Our purified ^{63}Ni sample shows significant gamma radiation, indicating the presence of other radioisotopes. How can we identify and remove these impurities?

Answer: The presence of gamma-emitting impurities is a common challenge, primarily arising from the activation of trace elements in the nickel target or the target encapsulation material.

- Common Impurities and Their Origin:
 - Cobalt-60 (^{60}Co): Often the most significant gamma-emitting impurity, arising from the neutron activation of stable cobalt (^{59}Co) present in the nickel target material.
 - Chromium-51 (^{51}Cr) and Scandium-46 (^{46}Sc): These are also common impurities that can be difficult to separate from nickel using standard methods.[\[2\]](#)[\[3\]](#)
 - Activation of Encapsulation Material: If the target is encapsulated (e.g., in aluminum), activation products from the capsule material can contaminate the target upon dissolution.
- Troubleshooting and Purification Strategy:
 - Purity of Starting Material: Use the highest purity enriched ^{62}Ni available to minimize the presence of elements like cobalt.
 - Optimized Radiochemical Purification: A multi-step purification process is often necessary. While anion exchange can remove many metallic impurities, specific steps are needed for chromium and scandium.[\[2\]](#)[\[3\]](#) A common and effective method for nickel purification is precipitation with dimethylglyoxime (DMG), which is highly selective for nickel.
 - Cooling Period: Allowing the irradiated target to "cool" for a period (e.g., six months to a year) before processing allows short-lived activation products to decay, simplifying the purification process.[\[1\]](#)

Issue 3: Decreasing ^{63}Ni Production Rate During Very Long Irradiations

Question: We are performing a very long-term irradiation to maximize ^{63}Ni specific activity, but we've observed that the rate of ^{63}Ni accumulation is decreasing over time, more than predicted

by simple activation calculations. Why is this happening?

Answer: This phenomenon is likely due to the "burnout" of the product nuclide, ^{63}Ni .

- The Burnout Effect: ^{63}Ni itself has a neutron capture cross-section. As the concentration of ^{63}Ni builds up in the target, it begins to capture neutrons, transforming into stable Nickel-64 (^{64}Ni) via the reaction: $^{63}\text{Ni}(n,\gamma)^{64}\text{Ni}$. This process effectively removes your desired product.
- Mitigation Strategies:
 - Modeling and Optimization: The irradiation time and neutron flux should be carefully modeled to find the optimal point where ^{63}Ni production is maximized before the burnout rate becomes too significant.
 - Intermediate Processing: In some cases, it may be beneficial to perform shorter irradiations, process the target to remove the accumulated ^{63}Ni , and then re-irradiate the remaining ^{62}Ni .

Frequently Asked Questions (FAQs)

Q1: What is the primary nuclear reaction for producing ^{63}Ni from ^{62}Ni ?

A1: The primary reaction is a neutron capture reaction, specifically: $^{62}\text{Ni}(n,\gamma)^{63}\text{Ni}$. In this process, a stable ^{62}Ni nucleus captures a thermal neutron (n) and becomes an excited ^{63}Ni nucleus, which then de-excites by emitting a gamma-ray (γ).[\[4\]](#)

Q2: Why is high enrichment of ^{62}Ni so critical for efficient ^{63}Ni production?

A2: Natural nickel consists of several isotopes, with ^{62}Ni only making up about 3.6% of the total.[\[1\]](#) By enriching the target material to have a much higher percentage of ^{62}Ni (e.g., >95%), you significantly increase the probability of the desired neutron capture reaction occurring relative to other competing reactions with other nickel isotopes. This leads to a much higher specific activity of the final ^{63}Ni product.[\[1\]](#)

Q3: What is a typical thermal neutron flux required for good ^{63}Ni yield?

A3: High-flux research reactors are typically used. For example, the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory has a peak thermal neutron flux of 2.5×10^{15}

neutrons per square centimeter per second.[1] Reactors with fluxes in the range of 10^{13} to 10^{15} n/cm²·s are generally suitable.[5]

Q4: What are the key safety considerations when handling irradiated nickel targets?

A4: Irradiated targets are highly radioactive due to the presence of ⁶³Ni and other activation products.

- **Shielding:** While ⁶³Ni is a pure beta emitter and its radiation is easily shielded by a thin layer of plastic or the target's own matrix, the presence of gamma-emitting impurities like ⁶⁰Co necessitates handling in a shielded hot cell.
- **Contamination Control:** ⁶³Ni contamination cannot be detected with a standard Geiger-Müller survey meter due to its low-energy beta emissions. Wipe tests analyzed with a liquid scintillation counter are essential for detecting surface contamination.[6]
- **Post-Irradiation Cooling:** A cooling period significantly reduces the activity of short-lived radioisotopes, making handling safer.[1]

Q5: How is ⁶³Ni separated from unreacted ⁶²Ni and other nickel isotopes after irradiation?

A5: ⁶³Ni cannot be chemically separated from other nickel isotopes (like ⁶²Ni and ⁶⁴Ni) because they are all the same element. Isotopic separation methods, such as those used for the initial enrichment of ⁶²Ni, would be required. The goal of the chemical processing is to purify the bulk nickel (which now contains ⁶³Ni) from other chemical elements that have become radioactive.

Data Presentation

Table 1: Key Parameters for ⁶³Ni Production

Parameter	Typical Value / Range	Significance
Target Isotope	^{62}Ni	Stable isotope that captures a neutron.
Product Isotope	^{63}Ni	Desired radioactive isotope.
Half-life of ^{63}Ni	~100.1 - 101.2 years	Long half-life allows for long-term applications. [4] [7]
Emission of ^{63}Ni	Pure Beta (β^-)	Low energy beta particles, no significant gamma radiation. [4] [7]
Max Beta Energy	~66-67 keV	Important for detector calibration and shielding considerations. [4] [6]
^{62}Ni Enrichment	>95%	Maximizes target efficiency and final specific activity. [1]
Thermal Neutron Flux	$10^{13} - 10^{15} \text{ n/cm}^2\cdot\text{s}$	Higher flux leads to faster production and higher specific activity. [5]
Irradiation Time	Months to >2 years	Long irradiation times are needed to achieve high specific activity. [1]
Desired Specific Activity	>10 Ci/g	A common target for many applications. [2] [3] [8]

Table 2: Example Irradiation Parameters and Results

Reactor	Target Material	Neutron Flux (n/cm ² ·s)	Irradiation Time	Resulting Specific Activity
HFIR (ORNL)	96% enriched ⁶² Ni	~2.5 x 10 ¹⁵	~15 cycles (~2+ years)	>15 Ci/g
Generic High-Flux	Highly enriched ⁶² Ni	>10 ¹⁵	Long duration	>10 Ci/g
Generic Medium-Flux	Highly enriched ⁶² Ni	10 ¹³ - 10 ¹⁴	Long duration	Lower than high-flux reactors

Note: Data is compiled from various sources and is illustrative. Actual results will depend on specific reactor conditions and target design.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[9\]](#)

Experimental Protocols

1. Protocol for ⁶²Ni Target Preparation (Pressed Pellet Method)

- Objective: To prepare a dense, uniform ⁶²Ni metal target for irradiation.
- Materials:
 - Highly enriched (>95%) ⁶²Ni metal powder.
 - Hydraulic press.
 - Die for pellet formation.
 - High-purity aluminum target capsule.
- Methodology:
 - Accurately weigh the required amount of enriched ⁶²Ni powder (e.g., 12.5 grams).[\[1\]](#)
 - Pour the powder into the die.

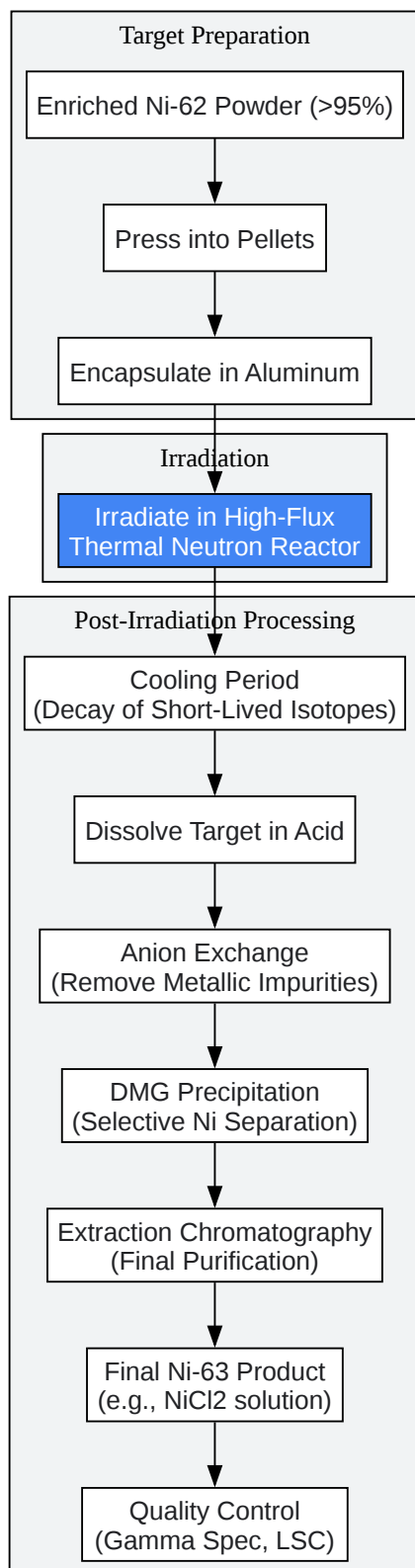
- Use the hydraulic press to compact the powder into a dense, solid pellet. The pressure and duration should be optimized to achieve maximum density.
- Carefully remove the pellet from the die.
- Stack the required number of pellets into the aluminum target capsule.[\[1\]](#)
- Seal the capsule according to the reactor's specifications. This may involve welding to ensure containment.
- Perform quality control checks, including weighing the final target assembly and leak testing the capsule.

2. Protocol for Radiochemical Purification of ^{63}Ni

- Objective: To separate ^{63}Ni from activated impurities after irradiation.
- Materials:
 - Irradiated ^{62}Ni target.
 - Remote handling equipment in a hot cell.
 - Acids for dissolution (e.g., HCl).
 - Anion exchange resin.
 - Dimethylglyoxime (DMG) solution.
 - pH adjustment solutions (e.g., NH_4OH).
 - Extraction chromatography resin (e.g., Ni-resin).
- Methodology:
 - Dissolution: After a suitable cooling period, remotely transfer the irradiated target into a hot cell. Cut open the capsule and dissolve the nickel pellets in an appropriate acid, such as hydrochloric acid (HCl).[\[10\]](#)

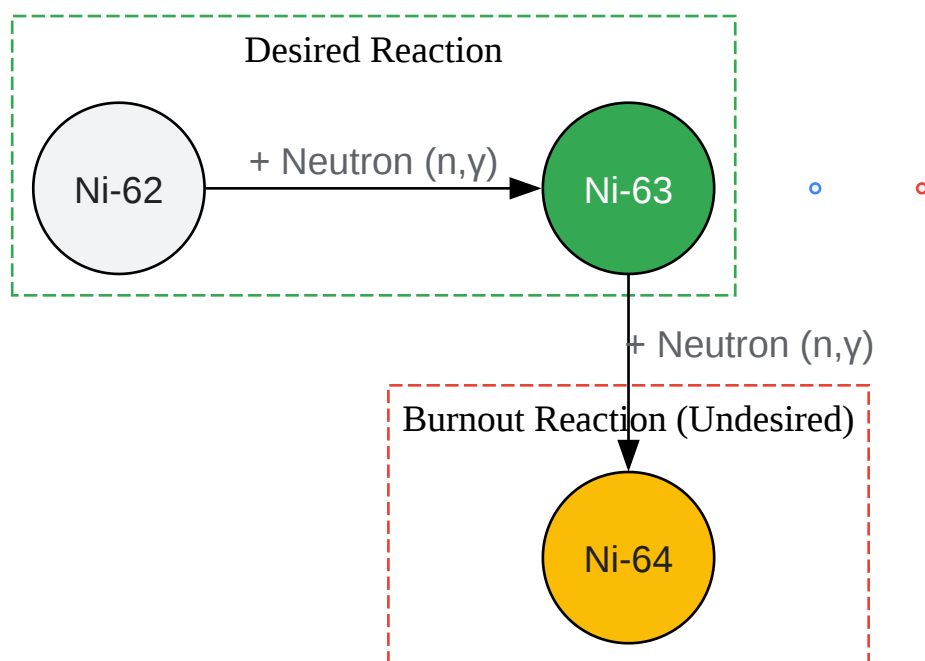
- Initial Impurity Removal (Anion Exchange):
 - Load the dissolved solution onto an anion exchange column.
 - Many metallic impurities form chloride complexes that are retained by the resin, while nickel passes through.
 - Elute the nickel fraction from the column.
- Selective Nickel Precipitation (DMG Method):
 - Adjust the pH of the nickel-containing solution to be slightly basic (pH 8-9).[\[11\]](#)
 - Add a solution of dimethylglyoxime (DMG) in ethanol. A characteristic red precipitate of Ni(DMG)_2 will form. This step is highly selective for nickel.
 - Separate the precipitate by centrifugation or filtration.
 - Wash the precipitate to remove any remaining soluble impurities.
- Final Purification (Extraction Chromatography):
 - Re-dissolve the Ni(DMG)_2 precipitate in acid.
 - Load the solution onto an extraction chromatography column specifically designed for nickel separation (e.g., Ni-resin).[\[11\]](#)
 - Wash the column with appropriate buffers to remove any final traces of impurities like cobalt.
 - Elute the purified nickel with an acidic solution (e.g., 3 M HNO_3).[\[11\]](#)
- Final Product Preparation: The purified ^{63}Ni is typically converted to a nickel chloride solution in dilute HCl or provided as a dried chloride solid.[\[8\]](#)
- Quality Control: Analyze the final product for radionuclidic purity using gamma spectroscopy and measure the ^{63}Ni activity using liquid scintillation counting.

Visualizations



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Caption: Experimental workflow for the production and purification of Nickel-63.



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Caption: Key nuclear reactions in Nickel-63 production and burnout.

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